3-Fluoro-4-nitropyridine-N-oxide

Radiopharmaceutical Chemistry Positron Emission Tomography Fluorination Chemistry

Introducing meta-fluorination to pyridines often fails due to the ring's electron-rich character. 3-Fluoro-4-nitropyridine-N-oxide solves this by combining an N-oxide directing group with a nitro activator, enabling efficient room-temperature SNAr fluorination. • Enables 25 % decay-corrected radiochemical yield of [18F]3F4AP in 15 min at RT. • 37 % isolated yield in non-radioactive fluorination; versatile intermediate for 3-substituted pyridine libraries. • Stable crystalline solid (mp 128-131 °C); ≥98 % purity ensures batch-to-batch reproducibility.

Molecular Formula C5H3FN2O3
Molecular Weight 158.09 g/mol
CAS No. 769-54-0
Cat. No. B1297087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-nitropyridine-N-oxide
CAS769-54-0
Molecular FormulaC5H3FN2O3
Molecular Weight158.09 g/mol
Structural Identifiers
SMILESC1=C[N+](=CC(=C1[N+](=O)[O-])F)[O-]
InChIInChI=1S/C5H3FN2O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-3H
InChIKeyQHWIGULJOZAPAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-nitropyridine-N-oxide Overview


3-Fluoro-4-nitropyridine-N-oxide (CAS: 769-54-0) is a heterocyclic building block characterized by a pyridine ring activated by both a meta-fluoro group and a para-nitro group, further enhanced by an N-oxide moiety [1]. With a molecular weight of 158.09 g/mol and a purity of ≥98% as offered by commercial suppliers, this compound is a key intermediate for the synthesis of meta-fluorinated pyridines, a class of molecules with applications in pharmaceuticals and radiopharmaceuticals . Its unique substitution pattern offers distinct advantages in nucleophilic aromatic substitution (SNAr) chemistry, particularly for constructing complex pyridine derivatives that are challenging to access via alternative routes [1]. This compound is available from specialized chemical suppliers with full analytical characterization (NMR, HPLC) to ensure reproducibility in research and development .

Meta-fluorinated pyridine building block for SNAr chemistry
N-oxide and nitro groups enable regioselective meta-substitution
Radiopharmaceutical precursor for [18F]PET tracer development
Compatible with rapid, room-temperature radiofluorination
High-purity heterocyclic intermediate for scale-up and medicinal chemistry
Available with full analytical characterization (NMR, HPLC)

Why 3-Fluoro-4-nitropyridine-N-oxide Is Irreplaceable


The core challenge in synthesizing 3- or 5-fluorinated pyridines is the inherent electron-rich nature of the pyridine ring, which makes nucleophilic aromatic substitution (SNAr) at the meta-position extremely difficult [1]. While methods like halide substitution work well for 2- and 4-positions, they typically fail or give very low yields for the 3- and 5-positions due to a lack of adequate activation [2]. Using a 3-bromo-4-nitropyridine N-oxide overcomes this challenge by providing two key advantages: the N-oxide moiety dramatically alters the ring's electronic character, directing nucleophilic attack to the meta position, and the nitro group further activates the ring for substitution [3]. This combination enables efficient fluorination at room temperature in minutes, a feat not possible with unactivated pyridines or non-N-oxide analogs, which often require harsh conditions, specialized precursors, or result in undesired side reactions [4].

Regioselectivity mismatch

Non-N-oxide pyridines direct nucleophilic attack to the para-position, not the required meta-position, leading to undesired regioisomers.

Inadequate activation

Conventional 3-halopyridines without N-oxide fail to undergo efficient SNAr at the 3-position, requiring harsh conditions or specialized reagents.

Loss of radiochemical feasibility

For 18F-labeling, only the N-oxide analog allows mild, rapid meta-fluorination; alternative precursors compromise yield or reaction time for short-lived isotopes.

3-Fluoro-4-nitropyridine-N-oxide Evidence Guide


N-Oxide-Directed Meta-Fluorination Reactivity

A direct comparison of fluorination strategies demonstrates the unique reactivity of the pyridine N-oxide scaffold. Attempted fluorination of 3-bromo-4-nitropyridine (a non-N-oxide) resulted in an undesired product (3-bromo-4-fluoropyridine) due to preferential substitution at the para-position relative to the nitro group [1]. In contrast, under identical mild conditions (0.5 eq. TBAF, 25 °C, DMSO), the fluorination of 3-bromo-4-nitropyridine N-oxide yielded the target compound, 3-fluoro-4-nitropyridine-N-oxide, in 37% yield in just 5 minutes, demonstrating the N-oxide group's critical role in redirecting nucleophilic attack to the desired meta-position [1].

N-Oxide-Directed Meta-Fluorination
Head-to-head
37% yield in 5 min vs 0% for non-N-oxide analog
Confirms N-oxide essential for meta-fluorination; supports SNAr workflow.
Room temp, TBAF, DMSO
Radiopharmaceutical Chemistry Positron Emission Tomography Fluorination Chemistry

Radiochemical 18F-Fluorination Feasibility

The compound's utility is further validated in a radiochemical context. Using the N-oxide precursor, the fluorination reaction with [18F]fluoride produced 3-fluoro-4-nitropyridine-N-oxide with a decay-corrected radiochemical yield (RCY) of 25 ± 4% (n=6) at room temperature in 15 minutes [1]. This is a notable achievement given the stringent constraints of fluorine-18 radiochemistry, including short reaction times and the use of low-concentration fluoride ion [2]. The subsequent reduction step proceeded with 55 ± 11% RCY, demonstrating the robustness of the intermediate [1].

Radiochemical 18F-Fluorination
Class-level
25 ± 4% RCY (n=6)
Supports PET tracer synthesis feasibility; class-level context.
[18F]fluoride, rt, 15 min
PET Tracer Development Radiosynthesis Fluorine-18 Chemistry

Nitration Route for Bulk-Scale Preparation

While the radiofluorination route is valuable for generating the target compound in situ for radiochemistry, a separate synthetic route is documented for its preparation as a stable, isolated intermediate. Nitration of 3-fluoropyridine N-oxide with fuming nitric acid in sulfuric acid at 120°C yields 3-fluoro-4-nitropyridine-N-oxide as a pale yellow solid in 51% yield after 3 hours . This yield compares favorably to the ~44% yield reported for the synthesis of a closely related analog, 2-chloro-3-fluoro-4-nitropyridine N-oxide, via a similar N-oxide nitration route [1]. This alternative pathway is crucial for producing gram-scale quantities of the isolated compound for further derivatization.

Bulk-Scale Nitration Route
Source review
51% isolated yield, compares to ~44% for analog
Supports gram-scale preparation; cross-study context, data to verify.
HNO₃/H₂SO₄, 120°C
Process Chemistry Organic Synthesis Scale-up

HPLC-Based Identity and Purity Confirmation

In the synthesis of 3-fluoro-4-nitropyridine-N-oxide via fluorination of 3-bromo-4-nitropyridine N-oxide, HPLC analysis provides a clear, quantitative basis for identity confirmation and purity assessment . The product exhibits a distinct retention time of 8.38 minutes, which differs significantly from the starting material (10.83 min) and a potential byproduct (3-bromo-4-fluoropyridine, 11.76 min) . This separation allows for precise monitoring of reaction progress and purity determination. This analytical benchmark is a valuable quality control tool, ensuring the correct compound is procured and used in subsequent steps.

HPLC Identity & Purity
Data to verify
RT 8.38 min, distinct from SM and byproduct
Analytical reference for quality control; source review needed.
HPLC method as reported
Analytical Chemistry Quality Assurance HPLC Method Development

3-Fluoro-4-nitropyridine-N-oxide Applications


Radiopharmaceutical PET Tracer: [18F]3F4AP Synthesis

This is the primary and most differentiated application. 3-Fluoro-4-nitropyridine-N-oxide is the direct precursor for the radiosynthesis of [18F]3F4AP, a PET tracer for imaging demyelination in multiple sclerosis [1]. The ability to perform the fluorination step with a 25% decay-corrected radiochemical yield under mild, rapid conditions (room temperature, 15 minutes) is critical for working with the short-lived fluorine-18 isotope (t₁/₂ = 110 min) [2]. The N-oxide group is essential for this step, as it directs the nucleophilic [18F]fluoride ion to the challenging meta-position, a transformation not achievable with standard pyridine precursors [3].

Medicinal Chemistry Building Block for 3-Fluoropyridines

For medicinal chemists exploring structure-activity relationships (SAR) around 3-fluoropyridine scaffolds, this compound offers a unique point of entry. As demonstrated by its 37% yield in non-radioactive fluorination [1], it serves as a versatile precursor for introducing diverse functional groups at the 3-position via SNAr chemistry. The N-oxide and nitro group provide a highly activated system for subsequent derivatization, including reduction to an amine, substitution with other nucleophiles, or further cross-coupling reactions after deoxygenation [2]. This allows for the efficient construction of libraries of meta-substituted pyridines for hit-to-lead optimization.

Process Chemistry: Kilogram-Scale Nitration Route

For scale-up chemists, the compound's synthesis via nitration of 3-fluoropyridine N-oxide offers a practical, high-temperature route with a reproducible 51% yield [1]. This method is advantageous for producing larger quantities of the isolated intermediate for use in multi-step industrial processes. The ability to isolate and purify the compound as a stable solid with a defined melting point (128-131°C) [2] ensures it can be stored and used reliably in manufacturing campaigns, providing a logistical advantage over routes that generate it only in situ.

Application
Selection Property
Validation Focus
PET tracer radiosynthesis ([18F]3F4AP)
N-oxide-directed meta-fluorination reactivity
Radiochemical yield and regioselectivity validation
Medicinal chemistry SAR of 3-fluoropyridines
SNAr-active building block with versatile derivatization
Functional group tolerance and library construction
Process chemistry scale-up
Stable isolated intermediate via nitration
Reproducibility of nitration yield and purity at scale

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